N-(1,3-benzodioxol-5-yl)-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide is a complex organic compound that features a benzodioxole moiety, a piperidine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The benzodioxole and piperidine moieties are coupled using a suitable linker, such as an oxoethyl group, under specific conditions.
Methanesulfonamide Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanesulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: The compound may be used in the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the piperidine ring could engage in hydrogen bonding or hydrophobic interactions. The methanesulfonamide group may enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- N-(1,3-Benzodioxol-5-ylmethyl)-2-{(1R,3S,4aR,9aS)-1-(hydroxymethyl)-6-[(2-methoxyacetyl)amino]}
Uniqueness
N-(1,3-benzodioxol-5-yl)-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonamide group, in particular, distinguishes it from other similar compounds and may contribute to its unique pharmacological profile.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-30(26,27)24(19-7-8-20-21(14-19)29-16-28-20)15-22(25)23-11-9-18(10-12-23)13-17-5-3-2-4-6-17/h2-8,14,18H,9-13,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTUNBPFIRGVSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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